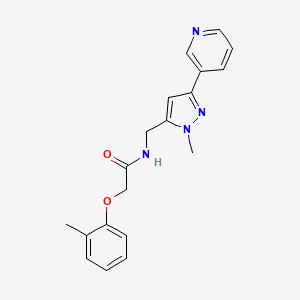

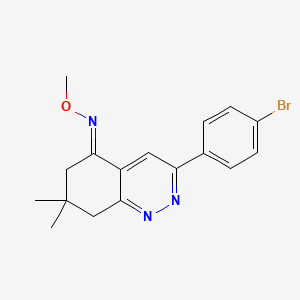

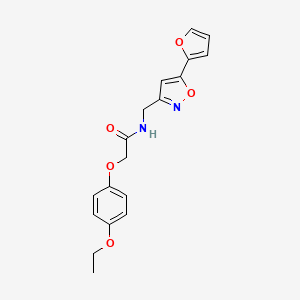

![molecular formula C20H29N3OS B2492030 1-(孔雀石-1-基)-3-{1-[(噻吩-3-基)甲基]吡咯啉-3-基}脲 CAS No. 2194147-56-1](/img/structure/B2492030.png)

1-(孔雀石-1-基)-3-{1-[(噻吩-3-基)甲基]吡咯啉-3-基}脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related adamantyl-urea compounds involves the reaction of adamantane derivatives with various amines and isocyanates under mild conditions. For example, D'yachenko et al. (2019) demonstrated the synthesis of 1,3-disubstituted ureas by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, achieving yields of 67-92% (D'yachenko et al., 2019). This methodological approach could be adapted for synthesizing the compound by selecting appropriate thiophene and pyrrolidinyl derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of adamantane-based ureas is characterized by the presence of a bulky adamantane group which can significantly influence the compound's physical and chemical properties. The adamantane moiety is known for its high thermal stability and resistance to chemical reagents. Structural studies, such as X-ray crystallography, have been used to elucidate the configuration of similar adamantylated compounds, providing insights into their three-dimensional arrangement and potential interaction sites for further chemical modifications (Orzeszko et al., 2004).

Chemical Reactions and Properties

Adamantane-containing ureas participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. The presence of the urea moiety offers sites for nucleophilic attack, while the adamantane and thiophene components can interact with various reagents to undergo substitution, addition, and cyclization reactions. The ability to form stable hydrogen bonds and interact with biological targets is also a notable chemical property of these compounds (Al-Mutairi et al., 2019).

Physical Properties Analysis

The physical properties of 1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, such as solubility, melting point, and stability, are influenced by its molecular structure. Adamantane derivatives are known for their low solubility in water and high melting points, attributed to the compact, cage-like structure of adamantane. These properties are crucial for determining the compound's suitability for various applications, including its potential use in drug formulations (Burmistrov et al., 2020).

科学研究应用

抗微生物和抗癌特性

对于类似于指定脲衍生物的含金刚烷基化合物的研究显示出在开发具有抗微生物和抗癌活性的治疗方法方面具有显著潜力。例如,金刚烷基化嘧啶的合成已经展示出有希望的抗癌和抗微生物特性,突显了含金刚烷基化合物在对抗各种疾病中的治疗潜力(Orzeszko et al., 2004)。同样,新型金刚烷衍生物已被合成并显示出具有广谱抗菌活性,进一步强调了这类化合物在开发新型抗微生物药物中的实用性(Al-Mutairi et al., 2019)。

酶抑制用于治疗应用

另一个研究领域集中在含金刚烷基脲对特定酶的抑制活性上,例如对人类可溶性环氧化酶(sEH)的抑制活性,该酶在包括炎症和血压调节在内的各种生理过程中发挥作用。例如,从涉及1-(异氰酸甲基)金刚烷的反应中合成的化合物显示出对人类sEH的显著抑制活性,表明在治疗与酶功能障碍相关的疾病中具有潜在应用(D’yachenko等,2019)。

防腐蚀

此外,包括金刚烷结构在内的脲衍生的Mannich碱已被评估为防腐剂,在酸性环境中显示出保护低碳钢表面的有效性。这项研究表明金刚烷基化合物在延长金属结构和部件寿命方面的潜在工业应用(Jeeva et al., 2015)。

合成和结构洞见

金刚烷基化合物的合成和表征为其结构特性和潜在应用提供了宝贵的洞见。专注于这类化合物的合成和结构分析的研究揭示了它们化学行为和相互作用的多样性,这些可以为特定的科学和工业应用进行定制(Burmistrov et al., 2020;Al-Wahaibi et al., 2020)。

作用机制

未来方向

属性

IUPAC Name |

1-(1-adamantyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3OS/c24-19(21-18-1-3-23(12-18)11-14-2-4-25-13-14)22-20-8-15-5-16(9-20)7-17(6-15)10-20/h2,4,13,15-18H,1,3,5-12H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZTNJRNSZLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

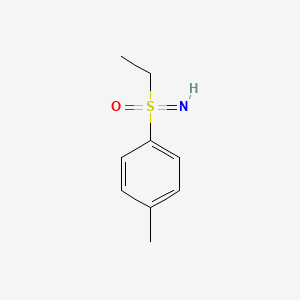

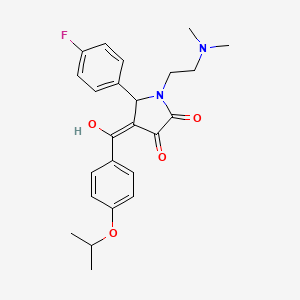

![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

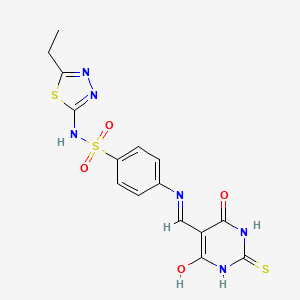

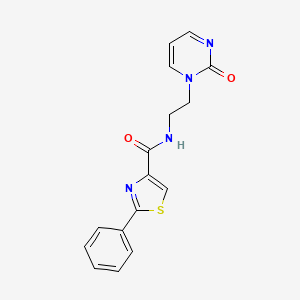

![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)

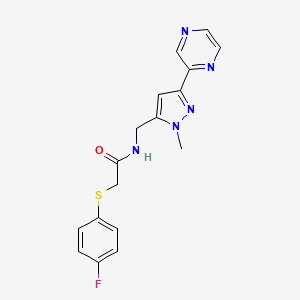

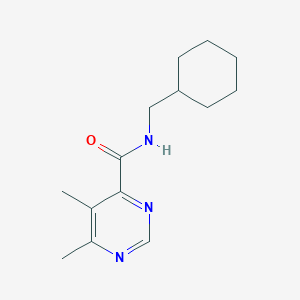

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)